
Abemaciclib metabolite M20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSN3106726, auch bekannt als Abemaciclib-Metabolit M20, ist ein aktiver Metabolit von Abemaciclib. Es ist ein selektiver Inhibitor von Cyclin-abhängigen Kinasen 4 und 6, die für die Zellzyklusregulation entscheidend sind. Diese Verbindung wird hauptsächlich in der Krebsforschung eingesetzt, da sie die Proliferation von Krebszellen hemmen kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LSN3106726 umfasst mehrere Schritte, beginnend mit der Stammverbindung Abemaciclib. Der Prozess umfasst spezifische Reaktionsbedingungen wie kontrollierte Temperatur, pH-Wert und die Verwendung von Katalysatoren, um die selektive Bildung des gewünschten Metaboliten zu gewährleisten .
Industrielle Produktionsverfahren: Die industrielle Produktion von LSN3106726 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet fortschrittliche Techniken wie Flüssigchromatographie und Massenspektrometrie zur Reinigung und Qualitätskontrolle .
Analyse Chemischer Reaktionen
Reaktionstypen: LSN3106726 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu dehydrierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of Abemaciclib Metabolite M20
Abemaciclib is extensively metabolized by cytochrome P450 3A4 in the liver and intestines, producing metabolites M2 and M20. Studies indicate that M20 exhibits a higher internal exposure compared to its counterparts, suggesting significant roles in both efficacy and toxicity of the drug.
- Metabolism Pathway : Abemaciclib is converted to M2 and M20 through hepatic metabolism, with both metabolites retaining similar potency to the parent compound. Specifically, M20 is formed via hydroxylation processes .
- Genetic Influence on Pharmacokinetics : Research has shown that genetic polymorphisms in transport proteins like ABCB1 (P-glycoprotein) can influence the pharmacokinetics of abemaciclib and its metabolites. For instance, patients with specific ABCB1 polymorphisms exhibited higher concentrations of M2 and M20, potentially leading to increased toxicity or treatment withdrawal .
Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) is essential for optimizing treatment regimens involving abemaciclib and its metabolites. Given the variability in individual metabolism and response, monitoring levels of M20 alongside abemaciclib can enhance treatment outcomes.
- Quantification Techniques : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous determination of abemaciclib, M2, and M20 in biological samples. This allows for precise measurement of their concentrations in plasma and cerebrospinal fluid .
- Clinical Relevance : The areas under the plasma concentration-time curves (AUCs) for M2 and M20 represent significant percentages (39% and 77%, respectively) of that of the parent compound. This highlights the importance of considering these metabolites in clinical settings to tailor dosages effectively .
Case Studies
Several case studies have illustrated the clinical implications of monitoring abemaciclib metabolite levels:
- Patient Response Variability : A study involving breast cancer patients receiving abemaciclib showed that those with higher serum concentrations of M20 experienced different levels of efficacy and adverse effects. Genetic profiling revealed that certain polymorphisms correlated with these variations .
- Impact on Treatment Decisions : In clinical practice, monitoring levels of M20 has led to adjustments in dosing strategies for patients experiencing side effects or inadequate responses to therapy. This personalized approach has improved overall treatment tolerability .
Summary Table of Key Findings
Aspect | Details |
---|---|
Metabolite Formation | Abemaciclib → M2 (N-desethyl) & M20 (hydroxylated form) |
Pharmacokinetics | Higher internal exposure of M20; influenced by ABCB1 polymorphisms |
Monitoring Techniques | LC-MS/MS for simultaneous quantification |
Clinical Implications | Variability in response; adjustments based on metabolite levels |
Wirkmechanismus
LSN3106726 exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, LSN3106726 prevents the proliferation of cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin D1-CDK4/6 complex, and the pathways involved are related to cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Abemaciclib: The parent compound, also a selective inhibitor of cyclin-dependent kinases 4 and 6.
Palbociclib: Another cyclin-dependent kinase 4 and 6 inhibitor used in cancer treatment.
Ribociclib: Similar to Abemaciclib and Palbociclib, used for the same therapeutic purposes.
Uniqueness: LSN3106726 is unique due to its specific role as an active metabolite of Abemaciclib. It retains the inhibitory properties of the parent compound while potentially offering different pharmacokinetic and pharmacodynamic profiles. This uniqueness makes it valuable for detailed studies on the metabolism and action of cyclin-dependent kinase inhibitors .
Biologische Aktivität
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and is primarily used in the treatment of hormone receptor-positive breast cancer. Its efficacy is significantly attributed to its active metabolites, particularly M20 (hydroxyabemaciclib), which exhibits biological activities similar to the parent compound. This article explores the biological activity of M20, including its pharmacokinetics, mechanisms of action, and clinical implications.
Overview of Abemaciclib and Its Metabolites
Abemaciclib undergoes extensive metabolism primarily via cytochrome P450 isozyme CYP3A4, yielding several metabolites including M2 (N-desethylabemaciclib), M20, and M18 (hydroxy-N-desethylabemaciclib). Among these, M20 has garnered attention due to its potent inhibitory effects on CDK4/6, contributing to its therapeutic efficacy in cancer treatment.
Pharmacokinetics of M20
The pharmacokinetic profile of M20 indicates that it represents a significant portion of the drug's active metabolites in circulation. Studies have shown that the area under the plasma concentration-time curve (AUC) for M20 can account for approximately 77% of that of abemaciclib itself . This highlights the importance of monitoring not only the parent drug but also its metabolites to optimize therapeutic outcomes.
Table 1: Pharmacokinetic Parameters of Abemaciclib and Its Metabolites
Compound | AUC (% of Parent) | Peak Concentration | Half-life |
---|---|---|---|
Abemaciclib | 100% | Variable | ~18 hours |
M2 | 39% | Variable | ~15 hours |
M20 | 77% | Variable | ~17 hours |
M20 functions primarily as a CDK4/6 inhibitor, blocking the phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle progression from G1 to S-phase. By inhibiting CDK4/6, M20 induces cell cycle arrest and apoptosis in cancer cells. Research shows that both abemaciclib and its metabolites, including M20, induce senescence and inhibit growth in various cancer cell lines, such as breast cancer and non-small cell lung cancer (NSCLC) .
In Vitro Studies
In vitro studies have demonstrated that M20 exhibits comparable potency to abemaciclib in inhibiting CDK4 and CDK6 with IC50 values ranging from 1 to 3 nM . The effectiveness of M20 is further evidenced by its ability to inhibit cell growth and progression in a concentration-dependent manner.
Clinical Implications
The clinical relevance of M20 has been highlighted in studies assessing its pharmacodynamics and pharmacogenomics. Variability in patient response to abemaciclib treatment has been linked to genetic polymorphisms in drug transporters such as ABCB1 and ABCG2. For instance, patients with specific polymorphisms exhibited increased exposure to both abemaciclib and its metabolites, including M20, which correlated with higher rates of dose adjustments due to toxicity .
Case Studies
Recent clinical studies have evaluated the impact of metabolite levels on treatment outcomes. In a cohort study involving breast cancer patients treated with abemaciclib, those exhibiting higher concentrations of M20 demonstrated improved progression-free survival (PFS) compared to those with lower metabolite levels . This suggests that monitoring metabolite levels may enhance personalized treatment approaches.
Eigenschaften
IUPAC Name |
[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBDJBMXOTNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32F2N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.